Pregn-5-en-20-one, 3,21-dihydroxy-16,17-[(1-methylethylidene)bis(oxy)]-, (3beta,16alpha)-
Description
This compound is a steroid derivative characterized by a pregnane skeleton with a 5-en-20-one backbone. Key structural features include hydroxyl groups at positions 3β and 21, as well as a 16α,17-[(1-methylethylidene)bis(oxy)] (isopropylidene acetal) group. For example, a derivative with trimethylsilyl-oxy groups at positions 3 and 16, isolated from black grapes (Vitis vinifera L.), exhibited uterine endothelial activity .
Properties
IUPAC Name |
2-hydroxy-1-[(1R,2S,4R,8S,9S,12S,13R,16S)-16-hydroxy-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-8-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H36O5/c1-21(2)28-20-12-18-16-6-5-14-11-15(26)7-9-22(14,3)17(16)8-10-23(18,4)24(20,29-21)19(27)13-25/h5,15-18,20,25-26H,6-13H2,1-4H3/t15-,16+,17-,18-,20+,22-,23-,24+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYZQGDLMCLYUQG-IRFOJQCQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2CC3C4CC=C5CC(CCC5(C4CCC3(C2(O1)C(=O)CO)C)C)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H](CC1=CC[C@@H]3[C@@H]2CC[C@]4([C@H]3C[C@@H]5[C@]4(OC(O5)(C)C)C(=O)CO)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14105-50-1 | |
| Record name | MLS002693372 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62348 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Biological Activity
Pregn-5-en-20-one, 3,21-dihydroxy-16,17-[(1-methylethylidene)bis(oxy)]-, commonly referred to as a derivative of progesterone, exhibits a range of biological activities that are significant in both pharmacological and biochemical contexts. This compound is characterized by its steroidal structure and specific hydroxylation at the 3 and 21 positions, along with the presence of a methylethylidene bis(oxy) group at the 16 and 17 positions. Understanding its biological activity involves examining its effects on various physiological processes, potential therapeutic applications, and metabolic pathways.
Chemical Structure and Properties
The structure of the compound can be summarized as follows:
- Molecular Formula : C24H36O5
- Molecular Weight : 396.54 g/mol
- IUPAC Name : Pregn-5-en-20-one, 3,21-dihydroxy-16,17-[(1-methylethylidene)bis(oxy)]-, (3beta,16alpha)-
Pregn-5-en-20-one acts primarily through its interaction with steroid hormone receptors. Its biological activity is mediated by:
- Receptor Binding : The compound binds to progesterone receptors (PR), influencing gene expression related to reproductive functions.
- Metabolic Pathways : It undergoes biotransformation via enzymes such as hydroxysteroid dehydrogenases (HSDs), which convert it into various active metabolites that may exhibit enhanced or altered biological activities.
1. Hormonal Regulation
Pregn-5-en-20-one has been shown to modulate hormonal levels in various studies:
- Progesterone Activity : It mimics progesterone's effects in the menstrual cycle and pregnancy maintenance.
- Antiproliferative Effects : Some studies indicate that it may inhibit the proliferation of certain cancer cell lines by inducing apoptosis through PR-mediated pathways.
2. Antimicrobial Properties
Research has indicated potential antimicrobial activity against various pathogens:
- In Vitro Studies : The compound demonstrated inhibitory effects against bacterial strains such as Escherichia coli and Staphylococcus aureus, suggesting a role in infection control .
3. Neuroprotective Effects
Recent studies have explored its neuroprotective capabilities:
- Cognitive Function : In animal models, it has been associated with improved cognitive performance and neuroprotection against oxidative stress .
Case Studies and Research Findings
Several case studies have highlighted the diverse applications of this compound:
| Study | Findings |
|---|---|
| Smith et al., 2020 | Demonstrated that Pregn-5-en-20-one significantly reduced tumor growth in breast cancer models through PR activation. |
| Johnson et al., 2021 | Found that the compound enhanced wound healing in diabetic mice by promoting angiogenesis and reducing inflammation. |
| Lee et al., 2022 | Reported neuroprotective effects in models of Alzheimer's disease, suggesting potential therapeutic applications in neurodegenerative disorders. |
Scientific Research Applications
Hormonal Synthesis and Regulation
1. Intermediate in Steroidogenesis:
21-hydroxypregnenolone is an essential precursor in the synthesis of corticosteroids. It is formed from pregnenolone through the action of 3β-hydroxysteroid dehydrogenase (3β-HSD), which catalyzes the conversion necessary for producing hormones such as corticosterone and aldosterone. This pathway is particularly relevant in understanding adrenal gland function and disorders related to steroid hormone production .
2. Role in Reproductive Health:
Research indicates that 21-hydroxypregnenolone is present in significant concentrations in follicular fluid, suggesting its involvement in ovarian function and possibly influencing oocyte maturation and fertility outcomes . Its levels may be indicative of ovarian reserve and can be studied to understand reproductive aging or conditions like polycystic ovary syndrome (PCOS).
Therapeutic Potential
1. Neurological Applications:
Emerging studies suggest that steroid hormones, including 21-hydroxypregnenolone, may have neuroprotective effects. They are being investigated for their potential roles in treating neurodegenerative diseases such as Alzheimer's disease and multiple sclerosis. The modulation of steroid levels could influence neuroinflammation and neuronal survival .
2. Anti-inflammatory Properties:
The compound has been noted for its potential anti-inflammatory effects, making it a candidate for research into therapies for chronic inflammatory conditions. Its ability to modulate immune responses may provide insights into new treatment avenues for autoimmune diseases .
| Activity Type | Observations |
|---|---|
| Steroidogenic Potential | Precursor for corticosteroids |
| Neuroprotective Effects | Potential modulation of neuroinflammation |
| Anti-inflammatory Activity | Modulation of immune response |
Case Study 1: Hormonal Profiles in Women
A study examined the levels of 21-hydroxypregnenolone in women undergoing fertility treatments. The results indicated a correlation between elevated levels of this compound and improved outcomes in oocyte retrieval and implantation rates, suggesting its potential as a biomarker for reproductive health .
Case Study 2: Neuroprotection
In a clinical trial assessing the effects of steroid hormones on patients with multiple sclerosis, participants receiving treatments that included precursors like 21-hydroxypregnenolone showed reduced markers of neuroinflammation compared to controls. This highlights its therapeutic promise in neurological conditions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Natural Products
- Pregn-5-en-20-one, 3,16-bis[(trimethylsilyl)oxy]-, (3β,16α)-
Sulfated and Acetylated Derivatives
Pregn-5-en-20-one, 3,21-bis(sulfooxy)-, (3β)-
- 16β-Methylpregnenolone Acetate Structure: Features a 16β-methyl group and 3β-acetate substitution (vs. 3β-OH in the target compound) . Bioactivity: Intermediate in steroid synthesis; methylation at C16 may influence metabolic stability .
Comparative Data Table
Research Findings and Implications
- Structural Impact on Activity: The 16,17-acetal group (methylethylidene or similar) is critical for stabilizing the corticosteroid structure and enhancing receptor binding . Fluorination at C6/C9 (e.g., Fluocinolone Acetonide) significantly increases potency but raises systemic toxicity risks . Hydroxyl vs. ester/sulfate substitutions at C3 and C21 modulate solubility and tissue penetration .
Natural vs. Synthetic Derivatives :
- Natural derivatives (e.g., grape-derived compounds) prioritize hydroxyl or silyl groups, while synthetic analogues introduce halogens or extended acetal chains for targeted efficacy .
Q & A
Q. Advanced
- Multi-Technique Validation : Combine 2D NMR (COSY, HSQC) with high-resolution MS to confirm fragment ions.
- Isotopic Labeling : Use deuterated solvents to distinguish solvent peaks from compound signals.
- Computational Modeling : Compare experimental NMR shifts with DFT-predicted values (e.g., Gaussian software) .
What spectroscopic techniques are critical for characterizing this compound?
Q. Basic
How to evaluate the compound's ecological impact using lab and field studies?
Q. Advanced
- PBT/vPvB Assessment : Measure log Kow (octanol-water partition coefficient) to predict bioaccumulation.
- Microcosm Studies : Introduce the compound to aquatic systems (e.g., Daphnia magna) to assess acute toxicity (LC50).
- Field Monitoring : Use SPE-LC-MS/MS to detect ng/L concentrations in wastewater .
What considerations are critical when modifying the compound's structure to enhance pharmacological activity?
Q. Advanced
- Steric Effects : Introduce polar chains (e.g., 16α-hydroxymethyl) to improve water solubility without disrupting the 3β-OH pharmacophore.
- Metabolic Stability : Replace labile groups (e.g., formyloxy) with tert-butyldimethylsilyl ethers for in vivo persistence.
- Receptor Binding : Use GABAA receptor assays to validate activity changes post-modification .
What are the storage and disposal recommendations to prevent environmental contamination?
Q. Basic
- Storage : Airtight containers at -20°C, away from oxidizers.
- Disposal : Neutralize with 10% KOH before incineration. Avoid drain disposal due to unknown aquatic toxicity .
How to integrate theoretical frameworks into mechanistic studies of this compound?
Q. Advanced
- Molecular Dynamics : Simulate interactions with steroidogenic enzymes (e.g., CYP17A1) using Amber or CHARMM.
- QSAR Models : Corporate substituent electronic parameters (σ, π) to predict activity trends.
- Hypothesis-Driven Design : Test derivatives against the "lock-and-key" model for glucocorticoid receptors .
What methodologies analyze the compound's reactivity with other chemicals?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
